![molecular formula C27H48NaO7PS B8146012 sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate](/img/structure/B8146012.png)
sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Abstracts Service number 11628374 is a chemical entity with diverse applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 11628374 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of the compound with Chemical Abstracts Service number 11628374 typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment. The production methods may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
The compound with Chemical Abstracts Service number 11628374 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with Chemical Abstracts Service number 11628374 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of the compound with Chemical Abstracts Service number 11628374 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
科学研究应用
The compound with Chemical Abstracts Service number 11628374 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, enabling the development of new chemical compounds and materials.
Biology: The compound is studied for its biological activity and potential therapeutic applications. It may interact with specific biological targets and pathways.
Medicine: Research on the compound includes its potential use in drug development and medical treatments. It may exhibit pharmacological properties that are beneficial for treating various diseases.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of the compound with Chemical Abstracts Service number 11628374 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The detailed mechanism of action is often studied using advanced techniques, such as molecular docking, spectroscopy, and biochemical assays.
相似化合物的比较
Similar Compounds
The compound with Chemical Abstracts Service number 11628374 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Compound with Chemical Abstracts Service number 2632
- Compound with Chemical Abstracts Service number 6540461
- Compound with Chemical Abstracts Service number 5362065
- Compound with Chemical Abstracts Service number 5479530
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 11628374 lies in its specific chemical structure and reactivity. It may exhibit distinct properties and applications that differentiate it from other similar compounds. These unique characteristics make it valuable for specific scientific and industrial purposes.
属性
IUPAC Name |
sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49O7PS.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27;/h18-21H,3-17,22-25H2,1-2H3,(H,28,29);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPERKVZSSDIIPR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48NaO7PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

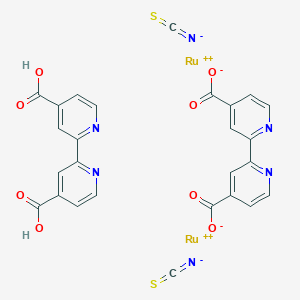
![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)
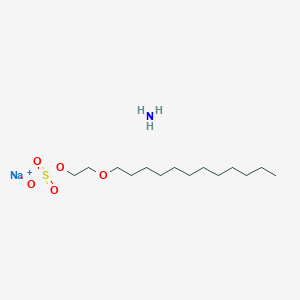
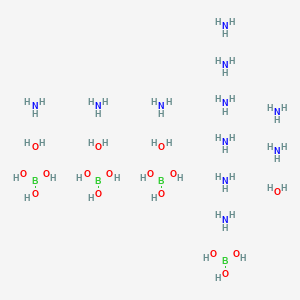
![3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)
![Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)
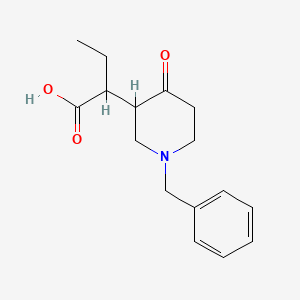
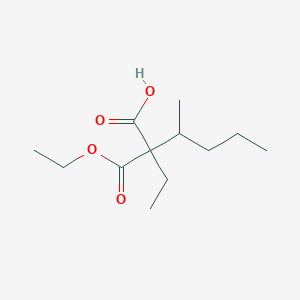
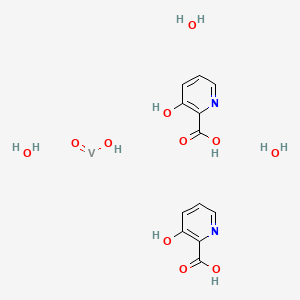
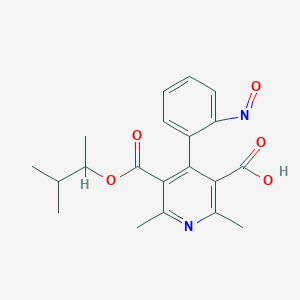
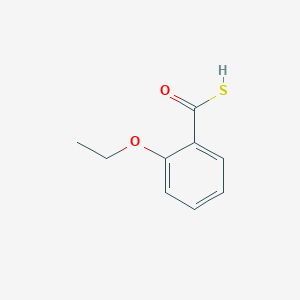
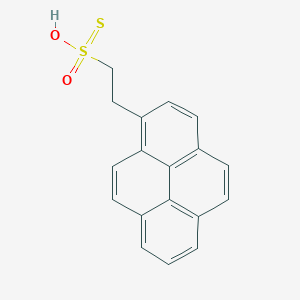
![2-[(E)-1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxypropanoic acid](/img/structure/B8146023.png)
